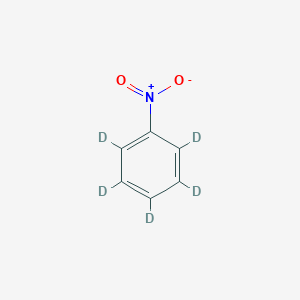

Nitrobenzene-d5

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049690 | |

| Record name | Nitrobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nitrobenzene-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4165-60-0 | |

| Record name | Nitrobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Nitrobenzene D5

Nitrobenzene-d5 as a Precursor in Deuterated Compound Synthesis

This compound serves as a fundamental building block in the synthesis of a wide array of other deuterated organic compounds, particularly those with an aromatic core. Its utility stems from the ability to perform further chemical transformations on the nitro group or the deuterated benzene (B151609) ring while maintaining the isotopic label.

Synthesis of Deuterated Anilines and Derivatives

One of the most significant applications of this compound as a precursor is in the synthesis of deuterated anilines and their derivatives.

Synthesis of Aniline-d5: this compound is a key raw material for the production of deuterated aniline (B41778), specifically Aniline-2,3,4,5,6-d5 (C₆D₅NH₂) rsc.orgnih.govacs.org. The conversion typically involves the reduction of the nitro group to an amino group. This reduction can be achieved through various methods, such as catalytic hydrogenation, which is a common industrial process for converting nitroaromatics to anilines amazonaws.comnih.gov. The resulting Aniline-d5 retains the five deuterium (B1214612) atoms on the aromatic ring, making it a valuable isotopically labeled compound.

Synthesis of Other Deuterated Aniline Derivatives: Aniline-d5, derived from this compound, can then be further transformed into more complex deuterated molecules. For instance, a general synthetic pathway has been established for the preparation of 4,4′-diaminodiphenylsulfone-d5 (Dapsone-d5) from Aniline-d5. This demonstrates the versatility of Aniline-d5 as an intermediate for synthesizing multi-ring deuterated compounds with pharmacological relevance. The method for Dapsone-d5 synthesis is described as having general applicability for preparing related deuterated analogs, such as 4,4′-dimethylaminodiphenyl sulfone (from Aniline-d5) and 4,4′-dimethoxydiphenyl sulfone (from phenol-d5).

Applications in the Synthesis of Other Deuterated Organic Molecules

Beyond anilines, this compound and its immediate derivatives serve as precursors for a diverse range of other deuterated organic compounds, finding applications in various fields.

Alkylation Reactions: this compound can be utilized as a precursor in alkylation reactions. For example, it can be converted to bromobenzene-d5, which then serves as a starting material for alkylation with n-pentyl groups via Friedel-Crafts or Grignard reactions to synthesize compounds like N-Pentylbenzene-2,3,4,5,6-D5 (C₁₁H₁₁D₅). This highlights its role in building more complex deuterated aromatic structures.

Arylation Processes: Research has shown that this compound can participate in arylation reactions, such as its reaction with thiophene (B33073) at elevated temperatures. Such processes facilitate the introduction of the deuterated phenyl group into other organic molecules rsc.org.

Applications in OLED Industry: The deuterated aniline produced from this compound is a crucial raw material for the organic light-emitting diode (OLED) industry manchesterbeacon.orgnih.gov. The incorporation of deuterium can influence the photophysical properties and stability of OLED materials, contributing to improved device performance.

Analytical Standards and NMR Solvents: While not a "synthesis" of a new compound in the traditional sense, this compound itself is widely employed as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy manchesterbeacon.orgnih.gov. Its deuterated nature minimizes solvent signals in ¹H NMR spectra, allowing for clearer and more accurate analysis of target molecules rsc.orgnih.gov. Furthermore, it serves as a certified reference material and internal standard in various analytical techniques, including mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), due to its unique isotopic signature rsc.orgnih.govacs.org.

Spectroscopic Research Applications of Nitrobenzene D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nitrobenzene-d5 is widely employed in NMR spectroscopy, primarily due to the distinct nuclear properties of deuterium (B1214612) compared to protium (B1232500) (hydrogen-1). Deuterium is NMR-active but has a different resonance frequency and a much smaller gyromagnetic ratio than protium, making its signals distinct and often "invisible" in proton NMR spectra when proper acquisition parameters are used carlroth.com.

One of the primary applications of this compound in NMR is its use as a deuterated solvent zeotope.comisotope.comcarlroth.comnih.govfishersci.pt. In proton (¹H) NMR spectroscopy, solvents containing protons can generate large, interfering signals that obscure the signals of the analyte, especially when the analyte is present in low concentrations or has signals overlapping with the solvent. By using a deuterated solvent like this compound, the solvent's proton signals are eliminated, leading to cleaner spectra and improved signal-to-noise ratios for the solute carlroth.com. This allows for better resolution and easier interpretation of the analyte's ¹H NMR spectrum.

Table 1: Illustrative ¹H NMR Signal Characteristics with Deuterated vs. Non-Deuterated Solvents

| Solvent Type | Solvent Signal in ¹H NMR | Analyte Signal Resolution | Signal-to-Noise Ratio |

| Non-Deuterated Solvent | Strong, potentially overlapping | Reduced | Lower |

| This compound | Absent or minimal | Enhanced | Higher |

Table 2: Deuterium NMR Relaxation Parameters and Dynamic Information

| Relaxation Parameter | Information Provided |

| T1 (Spin-Lattice) | Overall molecular tumbling, fast internal motions |

| T2 (Spin-Spin) | Slower molecular motions, chemical exchange effects |

| Line Shape Analysis | Exchange processes, motional models (e.g., jumps) researchgate.net |

In complex mixtures, the ¹H NMR spectra can be highly congested due to numerous overlapping signals from different components gatech.eduuobasrah.edu.iq. Using this compound as a solvent helps to overcome this challenge by removing the intense solvent signal, thereby uncovering underlying solute signals that would otherwise be obscured carlroth.com. This simplification of the spectrum is crucial for the identification and quantification of individual components in mixtures, such as reaction intermediates, natural product extracts, or environmental samples. The high purity and deuteration level of this compound ensure that any residual proton signals from the solvent are minimal and well-characterized, further aiding in spectral interpretation carlroth.comsigmaaldrich.com.

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and dynamics of compounds by analyzing their characteristic vibrational modes. This compound is particularly useful in these studies due to the isotopic effect of deuterium, which causes shifts in vibrational frequencies compared to its non-deuterated counterpart, nitrobenzene (B124822). These shifts offer crucial information for the assignment of specific vibrational modes and for understanding molecular interactions.

Assignment of Vibrational Modes and Isotopic Shifts in this compound Spectra

The infrared and Raman spectra of this compound have been extensively recorded in the liquid state, leading to the assignment of sixty-seven of its seventy-two fundamental frequencies capes.gov.brresearchgate.net. The interpretation of these spectra is significantly aided by computational methods, such as Density Functional Theory (DFT) calculations, particularly with basis sets like B3LYP/6-311+G** researchgate.netslideshare.netslideshare.net.

These computational approaches have proven effective in accurately modeling the vibrational spectra of nitrobenzene and its isotopomers, including this compound, without the need for scaling force constants researchgate.netslideshare.netslideshare.net. They are capable of reproducing the isotopic shifts observed in frequencies, especially for the nitro vibrations, and changes in IR intensities researchgate.netslideshare.net. This capability is critical for understanding the vibrational coupling between the nitro group and the benzene (B151609) ring researchgate.net. For instance, typical nitrobenzene vibrational modes include the NO₂ bending around 853 cm⁻¹, aromatic ring bending at 1004 cm⁻¹, C-N stretching at 1109 cm⁻¹, NO₂ stretching at 1347 cm⁻¹, aromatic ring stretching at 1588 cm⁻¹, and C-H stretching at 3081 cm⁻¹ researchgate.net. Deuteration leads to predictable shifts in these frequencies, which are accurately predicted by computational models.

Spectroscopic Signatures for Structural and Conformational Analysis

The analysis of spectroscopic signatures in this compound, particularly the isotopic shifts in its vibrational modes, provides valuable insights into the compound's structural and conformational properties. By comparing the spectra of this compound with those of nitrobenzene, researchers can deduce information about the specific atoms involved in particular vibrations and how these vibrations are affected by changes in mass and bonding researchgate.net.

The ability of DFT calculations to accurately reproduce isotopic shifts and vibrational coupling allows for a detailed understanding of the molecule's internal dynamics researchgate.netslideshare.net. This is crucial for elucidating the interplay between different functional groups within the molecule, such as the nitro group and the deuterated benzene ring. Such detailed vibrational analysis contributes to a comprehensive understanding of molecular geometries, force constants, and the effects of isotopic substitution on electronic properties, including electron affinities nist.gov. These studies are fundamental for advancing knowledge in physical chemistry and for the development of new analytical methodologies.

Mechanistic and Kinetic Investigations Utilizing Nitrobenzene D5

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in one of the reactants is replaced by one of its isotopes. The ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), known as the kH/kD value, is a powerful diagnostic tool for mechanistic analysis.

In the context of aromatic substitution reactions involving nitrobenzene-d5, the observation of a primary kinetic isotope effect (typically kH/kD > 2) indicates that the carbon-hydrogen (or carbon-deuterium) bond is being broken in the rate-determining step of the reaction. libretexts.orgpharmacy180.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step after the rate-limiting stage. youtube.comquora.com

Secondary isotope effects, which are smaller (kH/kD often between 1 and 1.5), arise when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or steric environment occur during the transition state. pharmacy180.comprinceton.edu

Studies on the phenylation of this compound have revealed considerably large isotope effects, with kH/kD values varying for the different positions on the aromatic ring. oup.com This indicates that C-H bond cleavage is a component of the rate-determining step in this specific free-radical substitution. The observed kH/kD values for the phenylation of nitrobenzene (B124822) are detailed in the table below. oup.com

| Position | kH/kD |

|---|---|

| ortho | 1.61 |

| meta | 1.29 |

| para | 1.34 |

Data sourced from scientific research on aromatic arylation with aryl radicals. oup.com

The magnitude of the deuterium (B1214612) isotope effect provides direct evidence about the transition state of the rate-determining step. libretexts.org Because a C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. youtube.comgla.ac.uk Consequently, if the C-H/C-D bond is cleaved in the slowest step of a reaction, the deuterated compound will react more slowly, resulting in a "normal" KIE (kH/kD > 1). libretexts.org

For many electrophilic aromatic substitutions, the initial attack of the electrophile on the aromatic ring is the slow, rate-determining step, while the subsequent loss of a proton (or deuteron) to restore aromaticity is fast. youtube.comquora.com In such cases, no significant primary KIE is observed. However, as seen in the phenylation of nitrobenzene, if the second step (C-H/C-D bond cleavage) becomes partially or fully rate-limiting, a significant KIE will be measured. oup.com Another study involving this compound in a nucleophilic substitution context reported a small but measurable kinetic isotope effect of kH/kD = 1.53. ncsu.edu

Studies of Electrophilic Aromatic Substitution Pathways

This compound is instrumental in clarifying the multi-step pathways of electrophilic aromatic substitution (EAS), one of the most fundamental reaction types for aromatic compounds.

The nitration of benzene (B151609) and its derivatives is a classic example of an EAS reaction. The generally accepted mechanism involves the formation of a highly electrophilic nitronium ion (NO₂⁺), which attacks the aromatic ring in a slow, rate-determining step to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. carta-evidence.orgresearchgate.netchemguide.co.ukchemistrysteps.comslideshare.net In a subsequent fast step, a base removes a proton from this intermediate to restore the aromatic system. carta-evidence.orgresearchgate.net

The existing substituent on a benzene ring dictates the position (regioselectivity) of subsequent electrophilic attacks. The nitro group is known to be a strong electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. chemistrysteps.comminia.edu.eglibretexts.orglibretexts.orglumenlearning.com

This compound serves as an excellent substrate for confirming these directing effects. By using deuterium as a label, chemists can precisely track the position of the electrophilic attack by analyzing the final product mixture for deuterium retention or loss at specific positions. smolecule.com For instance, during the nitration of this compound, analysis of the resulting dinitrobenzene products would show the new nitro group predominantly at the meta positions, with the deuterium atoms at the ortho and para positions remaining undisturbed. This provides a clear and unambiguous map of the substitution pattern, reinforcing the established principles of substituent effects in electrophilic aromatic substitution. smolecule.com

Reduction and Oxidation Reaction Mechanisms

The isotopic labeling in this compound is also highly effective for studying the mechanisms of reactions involving the nitro group itself, such as reduction to aniline (B41778) and various oxidation processes.

The catalytic hydrogenation of nitrobenzene to aniline is a reaction of immense industrial importance. The classical mechanism, proposed by Haber, involves a stepwise reduction through nitrosobenzene (B162901) and phenylhydroxylamine intermediates. researchgate.net However, mechanistic studies using deuterated reactants have challenged this long-held view.

In the catalytic hydrogenation of nitrobenzene over a palladium catalyst, substituting nitrobenzene with this compound results in a notable kinetic isotope effect, with one study reporting a 2.5-fold reduction in the reaction rate. smolecule.com This indicates that a step involving C-H bond cleavage on the ring is at least partially rate-limiting, a detail not accounted for in the original Haber mechanism. The observation of a KIE in the reduction of nitrobenzene, but not in the reduction of the proposed intermediate nitrosobenzene, led to the proposal of a new mechanism where nitrosobenzene is not a direct intermediate in the main reaction pathway. lboro.ac.uk The reduction of nitrobenzene is believed to proceed through a series of one-electron transfer events. nih.gov

The oxidation of nitrobenzene can lead to a variety of hydroxylated products, such as nitrophenols. The reaction pathways are complex and can involve radical species. nih.gov For example, the oxidation of benzene is known to proceed via the addition of a hydroxyl radical (OH) to form a hydroxycyclohexadienyl radical intermediate. copernicus.org For nitrobenzene, oxidation can similarly lead to the formation of polyhydroxy compounds, which are then further oxidized to smaller molecules like organic acids and eventually mineralized to CO₂ and H₂O. semanticscholar.org While detailed KIE studies on the oxidation of this compound are less common in the literature, the principles remain applicable. Isotopic substitution could be used to determine the role of C-H bond activation in the initial steps of oxidative degradation, distinguishing between pathways that involve direct attack on the aromatic ring versus other mechanisms.

Catalytic Hydrogenation Pathways and Deuterium Scrambling

The generally accepted mechanism for nitrobenzene hydrogenation, first proposed by Haber, involves a stepwise reduction through intermediates like nitrosobenzene and phenylhydroxylamine. nih.govgla.ac.uk However, studies have shown that the reaction can be sensitive to the catalyst, solvent, and reaction conditions, sometimes proceeding through separate mechanistic routes for nitrobenzene and nitrosobenzene. gla.ac.ukgla.ac.uk

Kinetic isotope effects are a key aspect of these investigations. For instance, studies on single atomic Co₁-N₃P₁ site catalysts have used D₂O and D₂ to probe the primary isotope effect in nitrobenzene hydrogenation, helping to elucidate the catalytic mechanism and the role of hydrogen dissociation on the catalyst surface. researchgate.net

Deuterium scrambling, the exchange of deuterium and protium (B1232500) atoms between the substrate, solvent, and hydrogen gas, is a phenomenon often observed during catalytic hydrogenation. nih.gov In the context of this compound hydrogenation, scrambling can indicate reversible steps in the reaction mechanism, such as the reversible formation of intermediates on the catalyst surface. Studies on other aromatic systems have shown that the extent of scrambling can be influenced by the catalyst support and the presence of water, which can act as a source of protium. nih.gov The analysis of the deuterium distribution in the resulting aniline-dₓ products provides a map of these exchange processes.

| Catalyst System | Deuterated Species | Key Finding | Reference |

| Co₁/NC and Co₁/NPC | D₂O/D₂ | Observation of a primary kinetic isotope effect, providing insight into the H₂ dissociation pathway on the catalyst. | researchgate.net |

| Palladium on Carbon (Pd/C) | Deuterium gas | In related dehalogenation studies, the water content of the catalyst was found to be a significant source of protium, leading to isotopic scrambling. | nih.gov |

| Platinum | Deuterium gas | Studies on ethylene (B1197577) hydrogenation show concurrent H-D exchange steps, highlighting the complexity of scrambling on metal surfaces. | rsc.org |

Reduction to Deuterated Aniline Derivatives

The reduction of this compound is a direct and efficient method for the synthesis of aniline-2,3,4,5,6-d5. zeotope.comchemicalbook.com This deuterated aniline is a valuable compound used as an internal standard for nuclear magnetic resonance (NMR), as an NMR solvent itself, and for isotope tracing in metabolic and environmental studies. zeotope.com

C₆D₅NO₂ + 3H₂ → C₆D₅NH₂ + 2H₂O

Kinetic studies on the reduction of nitrobenzene over palladium catalysts often show the reaction to be zero-order with respect to nitrobenzene and first-order with respect to hydrogen, indicating that the catalyst surface is saturated with nitrobenzene under typical conditions. researchgate.net The mechanism can proceed through two main pathways: a direct pathway involving stepwise hydrogenation of the nitro group, and a condensation pathway where intermediates couple to form azo and azoxy compounds before being reduced to aniline. nih.govchemrxiv.org The choice of catalyst and reaction conditions, such as the hydrogen source, can influence which pathway is dominant. researchgate.net Using this compound as the starting material directly yields the corresponding deuterated aniline, preserving the isotopic labeling on the aromatic ring. chemicalbook.com

Advanced Organic Transformations Involving Deuterated Nitrobenzene

Beyond its use in mechanistic studies of reduction reactions, this compound is also employed as a substrate in a variety of advanced organic transformations to probe reaction mechanisms or to synthesize specifically labeled products.

Arylation Reactions with Deuterated Substrates

Arylation reactions involving the direct functionalization of C-H bonds are a powerful tool in modern organic synthesis. Nitroarenes can participate in these reactions under specific conditions. High-temperature reactions of this compound with substrates like cyclohexane (B81311) have been used to study arylation by aromatic nitro compounds. acs.org In these reactions, the this compound acts as an arylating agent.

Gas chromatography-mass spectrometry is used to analyze the isotopic composition of the products, which reveals mechanistic details about the arylation process. acs.org For example, the reaction with cyclohexane at 600°C yields products such as benzene and phenylcyclohexane. Analysis of the isotopic distribution in these products when starting with this compound helps to elucidate the nature of the radical intermediates involved. acs.org Similarly, the reaction of this compound with thiophene (B33073) has been studied to understand the arylation of heteroaromatic compounds. acs.org

More modern, palladium-catalyzed methods have also been developed for the ortho-arylation of nitrobenzene. nih.gov While not always explicitly demonstrated with the deuterated analog, these methods could be applied to this compound to produce ortho-arylated, deuterated products. These reactions typically employ specialized ligands and bases to achieve C-H activation. nih.govnih.gov

| Reactant | Conditions | Key Products | Isotopic Finding | Reference |

| Cyclohexane | 600°C, N₂ flow | Benzene, Phenylcyclohexane | Isotopic composition of products analyzed by GC-MS to determine reaction mechanism. | acs.org |

| Thiophene | High Temperature | Phenylthiophenes | Used to study the arylation of heteroaromatic rings by nitroaromatics. | acs.org |

| Aryl Tosylates | Pd(OAc)₂, CsOPiv | Ortho-arylated nitrobenzene | Provides a synthetic route to deuterated biaryls. | nih.gov |

Photoinduced and Radical-Mediated Processes

The nitro group of nitrobenzene makes it susceptible to photoinduced and radical-mediated reactions. This compound can be used to trace the pathways of these complex transformations.

Upon UV excitation, nitrobenzene can undergo photodissociation. researchgate.net Studies have identified a "roaming-mediated isomerization" pathway where the molecule isomerizes to phenyl nitrite (B80452) before decomposing. This process competes with simple C-N bond fission. researchgate.net Using this compound in such experiments would allow for the kinetic isotope effects of these competing pathways to be measured, providing further support for the proposed mechanisms.

Nitrobenzene is also known to form a radical anion via single electron transfer (SET) from various bases or through electrochemical reduction. nih.gov These nitrobenzenide radical ions are important intermediates in multiple chemical transformations. nih.gov EPR spectroscopy and computational studies have been used to characterize these radical species.

Furthermore, photoexcited nitroarenes can act as anaerobic oxidants, capable of promoting the oxidation of alcohols and amines through hydrogen atom transfer (HAT) mechanisms. chemrxiv.org The photocatalytic reduction of nitrobenzene is another area of active research, where light and a semiconductor catalyst are used to convert nitrobenzene to aniline or other products like azoxybenzene (B3421426) and azobenzene, with the product selectivity often depending on the solvent. frontiersin.orgrsc.org In these radical and photo-driven processes, employing this compound would enable detailed mechanistic analysis by tracking the deuterium labels in the products and byproducts.

Computational Chemistry and Theoretical Characterization of Nitrobenzene D5

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetic landscape of Nitrobenzene-d5. These studies provide insights into bond strengths, molecular stability, and potential reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the ground-state electronic structure of molecules. For this compound, DFT calculations are instrumental in optimizing its molecular geometry, determining precise bond lengths, bond angles, and dihedral angles. These calculations predict the most stable conformation of the molecule, considering the interplay between the nitro group and the deuterated benzene (B151609) ring. Studies on nitrobenzene (B124822) and its isotopomers, including this compound, have successfully employed DFT, often with hybrid functionals like B3LYP, to accurately model molecular structures researchgate.netslideshare.netniscpr.res.in. The optimized geometries provide a foundational understanding of the molecule's spatial arrangement and its inherent stability.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter (Bond/Angle) | Value (Å / Degrees) |

| C-C (aromatic average) | 1.39-1.40 Å |

| C-D (average) | 1.08-1.09 Å |

| C-N | 1.47-1.48 Å |

| N-O | 1.22-1.23 Å |

| O-N-O Angle | 123-124° |

| C-C-N Angle | 119-120° |

| C-C-D Angle | 120° |

Note: These values are representative and based on typical DFT calculations for similar aromatic nitro compounds.

High-Level Ab Initio Calculations for Accurate Potential Energy Surfaces

While DFT offers a good balance of accuracy and computational cost, higher-level ab initio methods are often employed for more accurate descriptions of electronic properties and potential energy surfaces (PES). Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. For systems like nitrobenzene, these methods have been used to investigate complex electronic transitions and the dynamics of radical cations, providing highly accurate energy landscapes for various conformational changes or reaction pathways researchgate.netrsc.org. Such calculations are crucial for understanding excited states, ionization processes, and reaction mechanisms involving this compound, particularly where subtle energetic differences dictate molecular behavior.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including those relevant for NMR, IR, Raman, and UV-Vis spectroscopy. For this compound, these predictions are particularly valuable due to the presence of deuterium (B1214612). DFT calculations can predict chemical shifts in NMR spectra, which can then be directly compared with experimental ¹H, ¹³C, and ²D NMR data obtained using this compound as a solvent or analyte smolecule.comscientificlabs.co.ukresearchgate.net. Similarly, theoretical calculations of vibrational frequencies and intensities provide simulated IR and Raman spectra that can be directly correlated with experimental measurements. Studies have shown that DFT calculations, such as those using the B3LYP functional with appropriate basis sets (e.g., 6-311+G**), can accurately reproduce experimental Raman and FTIR spectra of nitrobenzene isotopomers, including this compound, without the need for extensive scaling of force constants researchgate.netslideshare.net. This strong correlation between predicted and experimental data validates the theoretical models and enhances the interpretation of complex spectra.

Vibrational Frequency Calculations and Force Field Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides unique fingerprints of molecular structure and dynamics. Computational methods are essential for interpreting these spectra, especially for isotopically labeled compounds.

Theoretical Prediction of Isotopic Shifts in Vibrational Spectra

One of the most significant applications of computational chemistry for this compound is the theoretical prediction of isotopic shifts in its vibrational spectra. The substitution of lighter hydrogen atoms (mass ~1 amu) with heavier deuterium atoms (mass ~2 amu) significantly alters the vibrational frequencies of the C-H bonds, leading to distinct shifts in the IR and Raman spectra. Theoretical calculations, typically performed via normal mode analysis following geometry optimization, account for these mass changes and predict the precise magnitude and direction of these shifts researchgate.netslideshare.netinference.org.uk. For instance, the characteristic C-H stretching vibrations in non-deuterated benzene derivatives typically appear around 3000-3100 cm⁻¹. In this compound, the corresponding C-D stretching vibrations are predicted to shift to lower frequencies, generally in the range of 2200-2300 cm⁻¹, due to the increased reduced mass of the C-D bond inference.org.uk. Similarly, out-of-plane and in-plane bending modes involving hydrogen are also significantly affected. These theoretical predictions are crucial for unambiguously assigning vibrational modes in experimental spectra and for understanding the impact of deuteration on molecular dynamics.

Table 2: Illustrative Vibrational Frequency Shifts (cm⁻¹) for this compound vs. Nitrobenzene

| Vibrational Mode | Nitrobenzene (C-H) (cm⁻¹) | This compound (C-D) (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| C-H/C-D Stretching | ~3080 | ~2280 | ~800 |

| Aromatic C-H/C-D Bending (in-plane) | ~1050 | ~750 | ~300 |

| Aromatic C-H/C-D Bending (out-of-plane) | ~840 | ~600 | ~240 |

| NO₂ Asymmetric Stretch | ~1550 | ~1550 | ~0 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~0 |

Note: These values are representative and based on typical observations and theoretical predictions for deuterated aromatic compounds. Vibrations not directly involving the deuterated positions (e.g., NO₂ stretches) show minimal or no isotopic shift. researchgate.netslideshare.net

Understanding Intermolecular Interactions and Phonon Modes

Beyond isolated molecule studies, computational methods can extend to understanding intermolecular interactions and phonon modes in condensed phases of this compound. While direct studies on phonon modes of solid this compound are less common in the provided search results, the principles apply. DFT and molecular dynamics simulations can model the interactions between multiple this compound molecules, revealing insights into crystal packing, hydrogen bonding (if any, though less prominent with C-D bonds), and van der Waals forces. These intermolecular forces dictate the collective vibrational modes, known as phonon modes, in crystalline or liquid states. Understanding these interactions is vital for predicting macroscopic properties, such as density, melting point, and solvent behavior. For instance, studies using this compound as a solvent have investigated its interactions with various solutes, highlighting its role in complexation and solvation phenomena scientificlabs.co.ukresearchgate.net. Theoretical analysis of these interactions can shed light on how the deuteration might subtly influence the solvent properties or the solid-state behavior compared to non-deuterated nitrobenzene.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the time-dependent behavior of molecular systems. These simulations provide an all-atom view of complex conformational landscapes, allowing researchers to identify conformational states and their populations simonsfoundation.orgmdpi.com. For small organic molecules like this compound, MD simulations can offer insights into their dynamic behavior in various phases (e.g., gas phase, solution) and environments.

In the context of this compound, MD simulations would typically be employed to explore its conformational space, identifying stable conformers and understanding the transitions between them. Although specific detailed research findings on molecular dynamics simulations and conformational landscape analysis solely for this compound are not widely documented in the readily available literature, the principles of MD apply. Such simulations could reveal subtle differences in vibrational modes and intermolecular interactions compared to its non-deuterated counterpart, nitrobenzene, due to the mass difference between hydrogen and deuterium. This could impact solvent-solute interactions when this compound is used as an NMR solvent, influencing the effective environment for dissolved analytes. The estimation of conformational landscapes through MD simulations is a recognized method for understanding molecular flexibility and identifying stable structures dntb.gov.uanih.gov.

Theoretical Insights into Reactivity and Selectivity of Deuterated Nitrobenzene

Theoretical studies, often employing quantum chemical methods such as Density Functional Theory (DFT), provide crucial insights into the electronic structure, reaction mechanisms, and selectivity of chemical compounds. For deuterated compounds like this compound, theoretical investigations primarily focus on understanding how isotopic substitution influences reactivity and reaction pathways.

A key aspect of studying the reactivity of deuterated compounds is the Kinetic Isotope Effect (KIE). KIEs arise from the mass difference between isotopes, which affects bond vibrational frequencies and, consequently, reaction rates if a bond involving the isotope is broken or formed in the rate-determining step. While specific theoretical studies detailing the reactivity and selectivity of this compound in various chemical reactions are not extensively reported, general principles for deuterated nitroaromatics can be considered.

Deuterated nitroaromatics, including this compound, have been explored as "deutero-building blocks" for further functionalization in organic synthesis chemrxiv.org. Research indicates that certain chemical transformations, such as cross-coupling reactions involving nitrobenzenes, can be performed without affecting the deuterium distribution on the aromatic ring, implying that the C-D bonds are stable under these conditions chemrxiv.org. This stability suggests that the deuterium label can be reliably maintained through subsequent synthetic steps. Furthermore, the electronic effects of substrates can influence the distribution of deuterium at different positions during deuteration processes, which, in turn, can have implications for the regioselectivity of subsequent reactions acs.org. Theoretical calculations can provide a comprehensive understanding of selective reaction mechanisms, as demonstrated in studies on the electrocatalytic hydrogenation of nitrobenzene, where theoretical models matched experimental results regarding product selectivity under varying conditions researchgate.net.

The table below summarizes the compound mentioned in this article along with its PubChem CID.

Environmental Fate and Advanced Analytical Research of Nitrobenzene D5

Environmental Degradation Pathways and Mechanisms

The environmental fate of nitrobenzene (B124822) and its deuterated analog, Nitrobenzene-d5, involves various degradation pathways, including photolytic and microbial processes, which influence their persistence and transformation in aquatic and soil systems.

Photolytic Degradation Studies of Deuterated Aromatic Nitro Compounds

Photolytic degradation is a significant pathway for aromatic nitro compounds in the environment, particularly under sunlight exposure. Studies on deuterated nitro-polycyclic aromatic hydrocarbons (NPAH), which include compounds structurally similar to nitrobenzene, have demonstrated rapid degradation in sunlight across a range of temperatures from -19 to +38 °C acs.orgosti.gov. The use of deuterated compounds like 1-nitropyrene (B107360) (d9-1NP) has shown similar behavior to their native counterparts, validating their use as substitutes for studying photolysis rates acs.orgosti.gov.

The photolysis rate of NPAH is often referenced to the nitrogen dioxide (NO₂) photolysis rate to correlate observed decay with solar radiation changes acs.orgosti.gov. For instance, an average rate constant for nitropyrenes (NPs) on diesel particles was reported as (0.04 ± 0.01) × kNO₂, while for nitrofluoranthenes (NFs), it was (0.025 ± 0.005) × kNO₂ acs.org. On wood smoke, a higher rate of (0.050 ± 0.005) × kNO₂ was observed for both NFs and NPs acs.org. These findings indicate that photodecay is a primary loss mechanism for NPAH on combustion soot particles, with the decomposition rate influenced by solar radiation and the substrate's chemical and physical properties, rather than temperature acs.orgosti.gov.

In aqueous solutions, the photodegradation of nitroaromatic compounds, including nitrobenzene, can occur through processes like UV/H₂O₂. This process leads to the formation of various photoproducts. For nitrobenzene, three nitrophenol isomers (p-, m-, and o-nitrophenol) were identified as main photoproducts, with the para-isomer being the most abundant nih.gov. Other detected intermediates included nitrohydroquinone, nitrocatechol, catechol, benzoquinone, phenol, and various organic acids and aldehydes nih.gov. The initial degradation of nitrobenzene and nitrophenols often follows first-order kinetics nih.gov.

Table 1: Photodegradation Rate Constants and Quantum Yields for Nitrobenzene and Nitrophenols in UV/H₂O₂ Process nih.gov

| Compound | Decay Rate Constant (s⁻¹) | Initial Quantum Yield (Φ) |

| Nitrobenzene | 10⁻³ - 10⁻² | 0.30 - 0.36 |

| Nitrophenols | ~10⁻² | 0.31 - 0.54 |

Microbial Biodegradation Kinetics and Metabolite Identification Using Isotopic Tracers

Microbial biodegradation is a crucial process for the removal of nitrobenzene in environmental systems. Nitrobenzene is generally considered recalcitrant to microbial biodegradation due to the electron-deficient nature of its nitro group lnppswu.com. However, the presence of reductants can significantly enhance its biodegradation by providing electron donors lnppswu.com.

Research indicates that nitrobenzene degradation often follows pseudo-first-order kinetics, which is influenced by biomass and reductant concentrations lnppswu.com. Isotopic tracers like this compound are invaluable in these studies to track the degradation pathway and identify metabolites without interference from naturally occurring nitrobenzene. The transformation of nitrobenzene typically proceeds to aniline (B41778) as an intermediate, which can then be further mineralized lnppswu.com. Novel intermediate metabolites, such as acetanilide (B955) and 9-octadecenamide, have also been detected during enhanced biodegradation of nitrobenzene in aquatic systems, suggesting complex degradation pathways lnppswu.com.

Table 2: Key Metabolites in Nitrobenzene Biodegradation lnppswu.com

| Parent Compound | Identified Metabolites |

| Nitrobenzene | Aniline, Acetanilide, 9-Octadecenamide (and further mineralization products) lnppswu.com |

Fate in Aquatic and Soil Systems

The fate of nitrobenzene, and by extension this compound, in aquatic and soil systems is governed by a combination of physical, chemical, and biological processes, including volatilization, adsorption, and degradation. While specific studies on this compound's fate in aquatic and soil systems are less detailed in the provided context, the behavior of its non-deuterated analog, nitrobenzene, provides relevant insights.

Nitrobenzene is described as slightly soluble in water and prone to evaporation into the air nih.govwho.int. In soil columns, nitrobenzene can be removed from spiked spring water, indicating its interaction with soil matrices who.int. Laboratory studies suggest that nitrobenzene is not readily biodegradable in aquatic systems on its own, but its degradation can be significantly enhanced by inoculating soil microorganisms and providing organic reductants lnppswu.com. Volatilization can be a predominant removal mechanism from water, and adsorption onto sediments also occurs service.gov.uk.

The persistence and transport of nitrobenzene are influenced by its partitioning between water, soil/sediment, and air. The use of deuterated compounds like this compound helps researchers track these movements and transformations more accurately, providing a clearer picture of its environmental distribution and ultimate fate.

Method Development for Environmental Monitoring

This compound plays a critical role in the development and validation of analytical methods for environmental monitoring due to its isotopic purity and similar chemical properties to nitrobenzene.

Application of this compound as a Surrogate Standard in Environmental Sample Analysis

This compound is widely used as a surrogate standard in the analysis of environmental samples for nitrobenzene and related compounds fishersci.com. As a deuterated internal standard, it helps to assess the efficiency of sample preparation, extraction, and analytical recovery fishersci.com. By adding a known amount of this compound to environmental samples before extraction and analysis, any loss of the target analyte (nitrobenzene) during the analytical procedure can be accounted for, leading to more accurate quantitative results. This is particularly important in complex environmental matrices where matrix effects can significantly influence analytical performance. Certified Reference Materials (CRMs) of this compound solutions are available, ensuring high purity and traceability for such applications fishersci.com.

Quantitative Analysis of Nitrobenzene and its Derivatives in Complex Environmental Matrices

The quantitative analysis of nitrobenzene and its derivatives in complex environmental matrices often employs advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of this compound as an internal or surrogate standard is integral to these methods for achieving high accuracy and precision.

In GC-MS, the deuterated standard co-elutes with the native compound but is differentiated by its distinct mass-to-charge ratio (m/z) due to the mass difference introduced by deuterium (B1214612) atoms. This allows for precise quantification even in the presence of interfering compounds. Similarly, in LC-MS, the isotopic label provides a unique mass signature for quantification.

These methods are applied to analyze various environmental samples, including air, water, and soil, to monitor the presence and concentration of nitrobenzene and its transformation products who.int. The ability to accurately quantify these compounds is essential for environmental risk assessment and regulatory compliance.

Applications in Biochemical Systems and Materials Science

Research in Advanced Materials via Deuterated Analogues

Investigation of Material Properties Influenced by Isotopic Substitution

Nitrobenzene-d5 (C₆D₅NO₂) is a deuterated analog of nitrobenzene (B124822), where the five hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612) atoms nih.govzeotope.com. This isotopic substitution, while maintaining similar chemical properties to its non-deuterated counterpart, introduces distinct differences in physical and spectroscopic characteristics that are crucial for investigating various material properties smolecule.com. The heavier deuterium isotope alters molecular vibrations, electron distribution, and other quantum mechanical properties, leading to measurable effects in materials science applications.

Impact on Spectroscopic Characterization

Isotopic substitution with deuterium significantly impacts Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is widely utilized as an NMR solvent, primarily because deuterium has a different magnetic spin compared to hydrogen, which minimizes signal overlap from the solvent in ¹H NMR spectra smolecule.comcarlroth.com. This allows for clearer and more accurate analysis of the target molecule's structure and dynamics, which is vital for characterizing new materials or understanding molecular interactions within existing ones smolecule.com. The longer relaxation times of deuterium can also lead to sharper and more intense NMR signals, thereby enhancing the sensitivity of the technique for material investigations smolecule.com.

Beyond NMR, isotopic labeling with deuterium influences vibrational spectra, providing insights into molecular dynamics and bonding within materials. Studies employing Raman and Fourier-transform infrared (FTIR) spectroscopy on nitrobenzene and its isotopomers, including this compound, have demonstrated that isotopic substitution affects vibrational coupling between molecular groups researchgate.net. Specifically, the replacement of hydrogen with deuterium results in isotopic shifts in vibrational frequencies and changes in infrared intensities researchgate.net. Density Functional Theory (DFT) calculations have proven effective in modeling these changes, allowing researchers to accurately assign fundamental vibrational modes and understand the subtle alterations in molecular behavior due to isotopic mass differences researchgate.net.

Influence on Electronic Properties

Isotopic substitution can also subtly influence the electronic properties of a compound, which in turn affects the material properties of systems incorporating these molecules. Research has shown that the electron affinity of nitrobenzene is altered by deuteration. For instance, the electron affinity of this compound has been experimentally determined to be approximately 0.19 ± 0.05 kcal/mol less than that of non-deuterated nitrobenzene nist.gov. This difference, though small, highlights the impact of isotopic mass on electron-molecule interactions, which can be relevant in charge transfer processes within electronic materials.

Table 1: Electron Affinity Comparison

| Compound | Electron Affinity (kcal/mol) | Reference |

| Nitrobenzene | Reference value | nist.gov |

| This compound | Reference value - 0.19 ± 0.05 | nist.gov |

Applications in Organic Light-Emitting Diodes (OLEDs)

The effects of isotopic substitution, such as those observed with this compound, extend to advanced material applications like organic light-emitting diodes (OLEDs). Deuterated compounds, including deuterated nitrobenzene, serve as valuable raw materials for the production of deuterated aniline (B41778) nstri.ir. Deuterated aniline, in turn, is utilized in the OLED industry zeotope.comnstri.ir. The incorporation of deuterium into organic semiconductors can lead to improved device performance, often by reducing non-radiative decay pathways or enhancing stability, thereby influencing the efficiency and longevity of OLED materials. This demonstrates a direct link between isotopic substitution and the macroscopic properties of electronic materials.

Physical Property Alterations

While the primary effects of isotopic substitution on material properties are often observed through spectroscopic and electronic changes, fundamental physical properties can also be influenced. This compound possesses a molecular weight of 128.14 g/mol nih.govnist.govfishersci.comfishersci.noisotope.com. Various computed physical properties for this compound include its ideal gas heat capacity, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, critical pressure, normal boiling point temperature, critical temperature, and normal melting (fusion) point chemeo.com. While specific comparative data for all these properties against non-deuterated nitrobenzene are not extensively detailed in the provided sources, the principle of isotopic mass influencing these thermodynamic and transport properties is well-established in physical chemistry.

Table 2: Selected Computed Physical Properties of this compound

| Property Name | Value | Unit | Source Type |

| Molecular Weight | 128.14 | g/mol | Computed |

| Electron Affinity (EA) | 1.00 ± 0.02 | eV | Experimental nist.govchemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 147.60 | kJ/mol | Calculated chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 58.60 | kJ/mol | Calculated chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 16.70 | kJ/mol | Calculated chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 47.82 | kJ/mol | Calculated chemeo.com |

| Log10 of Water Solubility (log10WS) | -2.12 | mol/l | Calculated chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.595 | - | Calculated chemeo.com |

| Critical Pressure (Pc) | 4749.69 | kPa | Calculated chemeo.com |

Note: The "interactive" nature of these tables would be enabled by the platform rendering this content, allowing for features like sorting or filtering.

Q & A

Q. How is Nitrobenzene-d5 synthesized, and what methods ensure isotopic purity?

this compound is synthesized via deuteration of nitrobenzene using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>99.5% deuterium substitution) is verified using nuclear magnetic resonance (¹H NMR) to confirm the absence of proton signals and mass spectrometry (MS) to assess isotopic enrichment. Analytical standards are often prepared in deuterated solvents (e.g., acetonitrile-d₃) to avoid contamination .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. Why is this compound used as a surrogate in environmental analysis?

It serves as an internal standard in EPA methods (e.g., 8270B/8250A) for quantifying nitroaromatics in water/soil. Its deuterated structure minimizes matrix interference and corrects for analyte loss during extraction. Recovery rates are monitored to validate method accuracy, with deviations flagged for quality control .

Advanced Research Questions

Q. How do deuterium isotope effects influence this compound’s reactivity in degradation studies?

Deuterium substitution slows reaction kinetics (kinetic isotope effect, KIE) in processes like microbial degradation or photolysis. For example, C-D bonds resist cleavage compared to C-H, altering half-lives. Researchers must calibrate degradation models to account for KIE, which can lead to underestimation of environmental persistence if unaddressed .

Q. What strategies resolve surrogate recovery failures of this compound in GC-MS analysis?

Low recovery (<70%) may stem from matrix interference or column degradation. Mitigation steps:

Q. How should contradictory data on this compound’s stability in long-term storage be addressed?

Discrepancies in stability studies (e.g., degradation in methanol vs. methylene chloride) require:

- Controlled Experiments : Store aliquots under varying conditions (temperature, light exposure).

- Periodic Re-analysis : Use GC-MS to track concentration changes over time.

- Peer Review : Compare findings with literature on deuterated aromatic stability to identify systemic biases .

Q. What SPE (Solid-Phase Extraction) parameters optimize this compound recovery from complex matrices?

- Sorbent Selection : Hydrophilic-lipophilic balance (HLB) cartridges outperform C18 for polar nitroaromatics.

- Elution Solvents : 5% methanol in methylene chloride improves elution efficiency.

- pH Adjustment : Acidic conditions (pH 2) enhance retention of nitroaromatics in aqueous samples .

Q. How does this compound’s chromatographic behavior differ from non-deuterated nitrobenzene?

Deuterated analogs exhibit shorter retention times in GC due to reduced molecular weight. However, in HPLC, polarity differences may reverse this trend. Researchers must calibrate retention time databases and verify with deuterated internal standards to avoid misidentification .

Q. What quantification challenges arise when analyzing this compound in lipid-rich matrices?

Lipids co-extracted from biological samples (e.g., plasma) can suppress ionization in LC-MS. Solutions include:

Q. How can isotopic cross-talk in multiplexed MS assays be minimized?

Cross-talk between this compound and non-deuterated analogs is mitigated by:

- High-Resolution MS : Differentiate isotopes using m/z resolution >20,000.

- Chromatographic Separation : Optimize gradients to baseline-resolve deuterated/protonated peaks .

Methodological Notes

- Data Contradictions : When conflicting results emerge (e.g., environmental half-life estimates), apply triangulation by cross-referencing multiple methods (e.g., lab experiments, field data, computational models) .

- Literature Integration : Prioritize studies with long-term significance or findings that challenge existing theories (e.g., unexpected degradation pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.